molecular formula C11H24N2 B1594365 4-Dimethylamino-2,2,6,6-tetramethylpiperidine CAS No. 32327-90-5

4-Dimethylamino-2,2,6,6-tetramethylpiperidine

Cat. No. B1594365
CAS RN: 32327-90-5
M. Wt: 184.32 g/mol
InChI Key: LRAJIZNKBMCWJE-UHFFFAOYSA-N
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Description

4-Dimethylamino-2,2,6,6-tetramethylpiperidine (4-DATMP) is an organic compound containing a piperidine ring, a nitrogen atom, and four methyl groups. It is a colorless solid that is insoluble in water and has a melting point of 40-42°C. 4-DATMP is a versatile compound with a wide range of applications in the fields of science and technology. It is used as a reagent in organic synthesis, as a catalyst in biocatalysis, and as a ligand in coordination chemistry. In addition, it has been studied for its potential use as an insecticide, as a corrosion inhibitor, and as a drug delivery system.

Scientific Research Applications

Catalyst in Organic Synthesis

4-Dimethylamino-2,2,6,6-tetramethylpiperidine is utilized as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds. This application is crucial for constructing complex organic molecules which are essential in pharmaceuticals and materials science .

Synthesis of Allylated Tertiary Amines

The compound can be used to synthesize allylated tertiary amines through the allylic amination of allylic chlorides. This process is significant in creating compounds with various industrial and pharmaceutical applications .

Production of Hydroxylamines

It serves as a reactant in the oxidation process to produce hydroxylamines in the presence of oxone as an oxidant. Hydroxylamines are valuable intermediates in organic synthesis and pharmaceuticals .

Formation of Sulfenamide Compounds

This chemical is involved in the synthesis of sulfenamide compounds by reacting with heterocyclic thiols, using iodine as an oxidant. Sulfenamides have applications in various chemical industries including agriculture and pharmaceuticals .

Self-aggregation of Supramolecules

The compound is a reactant for the self-aggregation of supramolecules of nitroxides. This is important in the field of nanotechnology and materials science, where supramolecular chemistry plays a pivotal role .

Synthesis of Unsymmetrical Spin-labeled Bolaamphiphiles

It is also used in the synthesis of unsymmetrical spin-labeled bolaamphiphiles. These molecules are important for studying membrane dynamics and protein interactions .

properties

IUPAC Name

N,N,2,2,6,6-hexamethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-10(2)7-9(13(5)6)8-11(3,4)12-10/h9,12H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAJIZNKBMCWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338185
Record name 4-Dimethylamino-2,2,6,6-tetramethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32327-90-5
Record name 4-Dimethylamino-2,2,6,6-tetramethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,2,2,6,6-hexamethylpiperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.152.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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